1-Piperazinecarboxamide, 4-[[3-(4-chlorophenoxy)phenyl]methyl]-N-phenyl-
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Overview
Description
1-Piperazinecarboxamide, 4-[[3-(4-chlorophenoxy)phenyl]methyl]-N-phenyl- is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The structure of this compound includes a piperazine ring, a carboxamide group, and a phenyl group substituted with a chlorophenoxy moiety. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxamide, 4-[[3-(4-chlorophenoxy)phenyl]methyl]-N-phenyl- typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out in the presence of a base such as DBU, leading to the formation of protected piperazines. Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired piperazine derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-Piperazinecarboxamide, 4-[[3-(4-chlorophenoxy)phenyl]methyl]-N-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-Piperazinecarboxamide, 4-[[3-(4-chlorophenoxy)phenyl]methyl]-N-phenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Piperazinecarboxamide, 4-[[3-(4-chlorophenoxy)phenyl]methyl]-N-phenyl- involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
1-Piperazinecarboxamide, N,N-diethyl-4-methyl-: Another piperazine derivative with different substituents.
1-Piperazinecarboxamide, 4-((3-(4-chlorophenoxy)phenyl)methyl)-N-3-pyridinyl-: A similar compound with a pyridinyl group instead of a phenyl group.
Uniqueness
1-Piperazinecarboxamide, 4-[[3-(4-chlorophenoxy)phenyl]methyl]-N-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenoxy moiety and the phenyl group enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H24ClN3O2 |
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Molecular Weight |
421.9 g/mol |
IUPAC Name |
4-[[3-(4-chlorophenoxy)phenyl]methyl]-N-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C24H24ClN3O2/c25-20-9-11-22(12-10-20)30-23-8-4-5-19(17-23)18-27-13-15-28(16-14-27)24(29)26-21-6-2-1-3-7-21/h1-12,17H,13-16,18H2,(H,26,29) |
InChI Key |
FERHPCZABHYPHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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